Medlure

Description

Medlure is a chemical compound primarily recognized for its role as a male attractant in pest control, particularly targeting fruit fly species (Diptera: Tephritidae: Dacinae). It is listed as a derivative of hydrochloric acid (CAS: 7647-01-0) and categorized under industrial chemicals, alongside compounds like trichloromethane and ethyl chloride .

This compound’s mechanism of action involves attracting male flies to traps, enabling population monitoring. However, its efficacy varies across species, necessitating complementary strategies for non-responsive pests. The compound’s formulation and stability are critical for field applications, aligning with regulatory requirements for biological control agents, which emphasize compatibility, safety, and lifecycle management .

Properties

CAS No. |

13929-18-5 |

|---|---|

Molecular Formula |

C24H42Cl2O4 |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

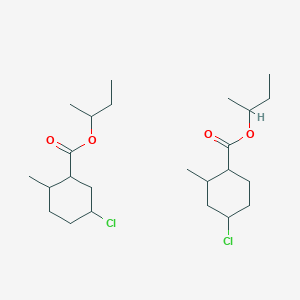

butan-2-yl 4-chloro-2-methylcyclohexane-1-carboxylate;butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/2C12H21ClO2/c1-4-9(3)15-12(14)11-6-5-10(13)7-8(11)2;1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h2*8-11H,4-7H2,1-3H3 |

InChI Key |

ZZZRZSOTRLRALD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C1CCC(CC1C)Cl.CCC(C)OC(=O)C1CC(CCC1C)Cl |

Origin of Product |

United States |

Preparation Methods

Medlure can be synthesized through various chemical routes. One common method involves the esterification of sec-butyl alcohol with 4(or 5)-chloro-2-methylcyclohexanecarboxylic acid . The reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid. Industrial production of this compound often involves solvent extraction and purification processes to ensure high purity and efficacy .

Chemical Reactions Analysis

Medlure undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of various halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medlure has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and substitution reactions.

Medicine: Investigated for its potential use in developing new insect repellents and attractants.

Mechanism of Action

Medlure exerts its effects by mimicking the natural pheromones of the Mediterranean fruit fly. It acts as an attractant, luring the flies to traps where they can be monitored or eradicated . The molecular targets of this compound include olfactory receptors in the flies, which detect the compound and trigger behavioral responses .

Comparison with Similar Compounds

Research Findings and Implications

Key Studies

- A 1974 study (Drew, cited in ) established this compound’s baseline efficacy in Pacific fruit fly populations, but subsequent research notes its inconsistent performance in Australian and Southeast Asian contexts.

- Recent IPM strategies recommend combining this compound with visual traps or pheromones to enhance capture rates for non-responsive species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.